2-Aminofluoranthene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluoranthen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c17-11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREJZSNCUFQJEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157198 | |
| Record name | 2-Fluoranthenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13177-26-9 | |
| Record name | 2-Fluoranthenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13177-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoranthenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoranthenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-FLUORANTHENAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU5UG9LP6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Aminofluoranthene
Regioselective Synthesis of 2-Aminofluoranthene and its Precursors
The regioselective synthesis of this compound is a critical process, enabling the specific placement of the amino group on the fluoranthene (B47539) core. This is often achieved through a multi-step process starting from precursors like tetrahydrofluoranthenes.
Derivation from 2-Nitrofluoranthene (B81861) through Reduction Reactions
The most common and direct route to this compound is through the reduction of 2-nitrofluoranthene. researchgate.netcdnsciencepub.comnih.gov This transformation is a standard procedure in aromatic chemistry, where a nitro group is converted to an amino group. Various reducing agents and conditions can be employed to achieve this conversion effectively. Research has shown that pure nitrofluoranthenes, including the 2-nitro isomer, can be converted into their corresponding amino analogues. researchgate.netresearchgate.net
The reduction of 2-nitrofluoranthene is a key step in the metabolic activation of this environmental pollutant. nih.gov Studies have demonstrated that this compound is the major metabolite when 2-nitrofluoranthene is incubated with certain bacteria. nih.gov
Precursor Chemistry: From Tetrahydrofluoranthenes to Nitrofluoranthenes
The synthesis of the precursor, 2-nitrofluoranthene, is often accomplished starting from 1,2,3,10b-tetrahydrofluoranthene. researchgate.netresearchgate.net This precursor allows for regioselective nitration to yield 2-nitrofluoranthene. One reported synthesis achieved a 24% yield for 2-nitrofluoranthene from 1,2,3,10b-tetrahydrofluoranthene. researchgate.netresearchgate.netscispace.com This method provides a reliable pathway to the desired nitro-substituted fluoranthene, which can then be readily converted to this compound.
| Starting Material | Product | Yield | Reference |
| 2-Nitrofluoranthene | This compound | Not Specified | researchgate.netcdnsciencepub.comnih.gov |
| 1,2,3,10b-Tetrahydrofluoranthene | 2-Nitrofluoranthene | 24% | researchgate.netresearchgate.netscispace.com |
Functionalization and Derivatization Strategies Utilizing the Amino Moiety
The amino group of this compound is a versatile functional handle that allows for a wide range of chemical modifications, leading to the synthesis of various fluoranthene derivatives.
Synthesis of Halogenated this compound Derivatives (e.g., 2-Bromo-3-aminofluoranthene)
The amino group can direct the regioselective introduction of halogen atoms onto the fluoranthene ring. For instance, direct bromination of 3-aminofluoranthene (B1220000) has been shown to occur predominantly at the 2-position. cdnsciencepub.com However, for a purer product, the bromination is often carried out on the corresponding acetamido derivative. cdnsciencepub.com This highlights the influence of the amino (or acetamido) group in activating the ring towards electrophilic substitution at specific positions. While the direct halogenation of this compound itself is not extensively detailed in the provided context, the principles of electrophilic aromatic substitution on aminofluoranthenes are well-established.
Formation of Other Substituted Fluoranthene Analogues (e.g., chloro-, cyano-, formyl-, methylfluoranthenes)
The amino group in aminofluoranthenes, including the 2-amino isomer, serves as a key starting point for the synthesis of a variety of substituted fluoranthenes. tandfonline.comtandfonline.com Through the Sandmeyer reaction, the amino group can be converted to chloro and bromo substituents. tandfonline.com The resulting bromofluoranthenes can then be further transformed into cyanofluoranthenes by reaction with cuprous cyanide. tandfonline.com Subsequent reduction of the cyano group can yield formylfluoranthenes, which can be further reduced to methylfluoranthenes. tandfonline.com This sequence of reactions demonstrates the utility of this compound as a versatile building block for accessing a wide range of fluoranthene derivatives with different functional groups. tandfonline.comresearchgate.netacs.org
| Starting Material | Reaction | Product | Reference |
| Aminofluoranthene | Sandmeyer Reaction | Chloro-/Bromofluoranthene | tandfonline.com |
| Bromofluoranthene | Reaction with CuCN | Cyanofluoranthene | tandfonline.com |
| Cyanofluoranthene | Reduction | Formylfluoranthene | tandfonline.com |
| Formylfluoranthene | Reduction | Methylfluoranthene | tandfonline.com |
N-Hydroxy-2-aminofluoranthene as a Synthetic Intermediate
N-hydroxy-2-aminofluoranthene is a metabolite of this compound and is considered a proximate mutagenic metabolite. nih.gov In the context of synthetic chemistry, N-hydroxylated aromatic amines can be important intermediates. While the direct synthetic applications of N-hydroxy-2-aminofluoranthene are not explicitly detailed in the provided search results, the study of its formation and reactivity is crucial for understanding the biological activity of this compound. The enzymatic N-hydroxylation of this compound is a key activation step. nih.gov This hydroxylamine (B1172632) derivative can undergo further reactions, such as esterification, to form highly reactive species that can interact with biological macromolecules. The chemistry of N-hydroxy-2-acetylaminofluoranthene, a related compound, has been studied more extensively, and it is known to be a carcinogenic derivative of 2-acetylaminofluorene (B57845). nih.govwikipedia.org
Elucidation of Metabolic Activation Pathways Involving 2 Aminofluoranthene
Biotransformation of 2-Nitrofluoranthene (B81861) to 2-Aminofluoranthene
The initial step in the metabolic activation of 2-nitrofluoranthene (2-NFA) is its conversion to this compound (2-AFA). This biotransformation is primarily a reduction process targeting the nitro group of the molecule.
Nitroreductases are a broad family of enzymes that catalyze the reduction of nitro-containing compounds. nih.govresearchgate.net These enzymes are crucial in the metabolism of various xenobiotics, including drugs and environmental pollutants. nih.gov The reduction of a nitro group is a six-electron process that sequentially forms nitroso, N-hydroxylamino, and finally, amino functional groups. nih.gov This process can be catalyzed by several enzymes that act as nitroreductases, such as NADPH:cytochrome P450 oxidoreductase, NAD(P)H-quinone oxidoreductase, xanthine (B1682287) oxidase, and aldehyde oxidase. nih.gov
Nitroreductases are broadly classified into two types. Type I nitroreductases are oxygen-insensitive and catalyze the reduction in a two-electron transfer mechanism. plos.orgmdpi.com In contrast, Type II nitroreductases are oxygen-sensitive and operate via a one-electron transfer, which can lead to futile redox cycling. plos.org The efficiency and pathway of nitroreduction can significantly influence the biological activity of the parent compound.
Studies utilizing variants of Salmonella typhimurium have been instrumental in elucidating the metabolic pathways of 2-NFA. In S. typhimurium strain TA98 and its variants, 2-AFA was identified as the major metabolite of 2-NFA. nih.gov The formation rate of 2-AFA, however, varied significantly among the different bacterial strains, highlighting the role of specific enzymes in this process.
Research has shown that the rate of 2-AFA formation is considerably slower in the nitroreductase-deficient strain TA98NR compared to the parent strain TA98 and the O-acetyltransferase-deficient strain TA98/1,8-DNP6. nih.gov This finding directly implicates nitroreductase enzymes as the primary catalysts for the conversion of 2-NFA to 2-AFA in these bacteria. nih.gov The differences in mutagenic potency between 2-NFA and its isomer, 3-nitrofluoranthene (B1196665), are largely attributed to their suitability as substrates for these nitroreductase enzymes. nih.gov
Table 1: Formation Rates of this compound in Salmonella typhimurium Variants
| S. typhimurium Strain | Formation Rate of 2-AFA (pmol/h/ml) |
|---|---|
| TA98 | 295 |
| TA98NR | 65 |
| TA98/1,8-DNP6 | 82 |
Data sourced from studies on the metabolism of 2-NFA in resting-phase bacterial broth. nih.gov
Role of Nitroreductase Enzymes in Nitroreduction Processes
Subsequent Metabolic Processing of this compound
Following its formation, this compound undergoes further metabolic transformations, which are crucial for its ultimate biological effects. These subsequent steps involve N-acetylation and N-hydroxylation, leading to the formation of more reactive intermediates.
In addition to the primary reduction product, 2-acetamidofluoranthene (2-AAFA) has also been identified as a metabolite in incubations of 2-NFA with S. typhimurium strains. nih.gov The formation of 2-AAFA occurs through the N-acetylation of 2-AFA. The rates of 2-AAFA formation also varied among the different bacterial variants, with the highest rate observed in the parent strain TA98. nih.gov
Table 2: Formation Rates of 2-Acetamidofluoranthene in S. typhimurium Variants
| S. typhimurium Strain | Formation Rate of 2-AAFA (pmol/h/ml) |
|---|---|
| TA98 | 80 |
| TA98NR | 21 |
| TA98/1,8-DNP6 | 8 |
Data sourced from studies on the metabolism of 2-NFA in resting-phase bacterial broth. nih.gov
A critical step in the metabolic activation of many aromatic amines is N-hydroxylation. nih.gov In the case of this compound, this pathway leads to the formation of N-hydroxy-2-aminofluoranthene. This metabolite is considered a proximate carcinogen, a more reactive form of the initial compound. The formation of N-hydroxy-2-aminofluoranthene can occur through the N-hydroxylation of this compound or the deacetylation of N-hydroxy-2-acetylaminofluorene. nih.gov
Studies have shown that N-hydroxy-2-aminofluoranthene is an activated metabolite capable of forming DNA adducts. nih.gov Specifically, it can form a C8-substituted deoxyguanosine adduct, N-(deoxyguanosin-8-yl)-2-aminofluoranthene. nih.govresearchgate.net This adduct has been identified in vitro after the metabolism of 2-NFA by enzymes like xanthine oxidase and in liver microsomes. nih.gov
In eukaryotic systems, such as rat liver microsomes, the metabolism of 2-nitrofluoranthene is more complex and can proceed through both reductive and oxidative pathways. Under hypoxic (low oxygen) conditions, the primary metabolic route is the reduction of 2-NFA to this compound. nih.gov
However, under aerobic conditions, liver microsomes from rats pretreated with 3-methylcholanthrene (B14862) metabolize 2-NFA into several oxidized products. nih.gov These include trans-7,8-dihydroxy-7,8-dihydro-2-nitrofluoranthene, trans-9,10-dihydroxy-9,10-dihydro-2-nitrofluoranthene, and various phenolic metabolites. nih.gov The formation of these ring-oxidized metabolites indicates the involvement of cytochrome P450 monooxygenases. researchgate.net Even under hypoxic conditions where this compound is the main product, traces of these ring-oxidized metabolites can still be detected. nih.gov The metabolism of the related compound 2-acetylaminofluorene (B57845) in human liver microsomes has been shown to involve multiple hydroxylation products, with the specific pathways and their rates being influenced by the substrate concentration and the specific cytochrome P-450 isoenzymes present. nih.gov
N-Hydroxylation to N-Hydroxy-2-aminofluoranthene
Comparative Analysis of Metabolic Activation Profiles of Fluoranthene (B47539) Isomers
The metabolic activation of fluoranthene and its derivatives, such as aminofluoranthenes, is a complex process that can lead to the formation of genotoxic metabolites. The specific metabolic profile can vary significantly between different isomers of a compound, influencing their biological activity and toxic potential.
Research into the metabolic activation of different fluoranthene isomers has revealed distinct pathways and resulting metabolites. For instance, the metabolism of 2-nitrofluoranthene (2-NFA), a related compound, has been studied in various systems. In aerobic conditions with rat liver microsomes, the metabolism of 2-NFA primarily yields ring-oxidized products such as trans-7,8-dihydroxy-7,8-dihydro-2-nitrofluoranthene, trans-9,10-dihydroxy-9,10-dihydro-2-nitrofluoranthene, and various phenolic metabolites. nih.gov However, under hypoxic (low oxygen) conditions, the primary metabolite is this compound (2-AFA). nih.gov This highlights the influence of the local cellular environment on the metabolic fate of fluoranthene derivatives.
The formation of 2-AFA is a key step in a metabolic activation pathway known as nitroreduction. This process is catalyzed by nitroreductase enzymes and leads to the formation of N-hydroxy-2-aminofluoranthene. tandfonline.com This N-hydroxy metabolite is a highly reactive electrophile that can readily form covalent bonds with cellular macromolecules, most notably DNA. nih.govcuni.cz The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. The major DNA adduct formed from this compound is N-(deoxyguanosin-8-yl)-2-aminofluoranthene, where the amine nitrogen of the fluoranthene molecule binds to the C8 position of the guanine (B1146940) base in DNA. nih.govtandfonline.comcuni.cz
The efficiency of this nitroreduction pathway can differ between isomers. Studies comparing 2-nitrofluoranthene and 3-nitrofluoranthene in Salmonella typhimurium strains have shown that the rate of formation of the corresponding aminofluoranthene isomers varies. nih.gov For example, in S. typhimurium strain TA98, 2-AFA was formed from 2-NFA at a rate of 295 pmol/h/ml, while 3-aminofluoranthene (B1220000) (3-AFA) was formed from 3-NFA at a much higher rate of 1.76 nmol/h/ml. nih.gov These differences in metabolic rates are attributed to the suitability of each isomer as a substrate for the nitroreductase enzymes. nih.gov
Furthermore, subsequent metabolic steps can also differ between isomers. In the case of 2-AFA, it can be further metabolized to 2-acetamidofluoranthene (2-AAFA). nih.gov This acetylation step is another factor that can modulate the genotoxicity of these compounds.
The genotoxicity of fluoranthene isomers is not solely dependent on nitroreduction. Like other polycyclic aromatic hydrocarbons (PAHs), fluoranthenes can also be activated through oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of dihydrodiols and diol epoxides. mst.dkiarc.fr This pathway is a well-established route of metabolic activation for many carcinogenic PAHs. mst.dkiarc.fr The relative importance of the nitroreduction versus the ring-oxidation pathway can vary depending on the specific isomer, the biological system, and the experimental conditions.
For example, benzo[b]fluoranthene, another fluoranthene isomer, is metabolized into reactive epoxides by CYP enzymes. acs.org The genotoxicity of different high molecular weight PAH isomers, including several dibenzofluoranthenes, has been shown to vary significantly from one isomer to another. researchgate.net
The following table summarizes the key metabolites identified in the metabolic activation of 2-nitrofluoranthene, the precursor to this compound.
| Precursor Compound | Metabolic Condition | Key Metabolites | Metabolic Pathway |
| 2-Nitrofluoranthene | Aerobic | trans-7,8-dihydroxy-7,8-dihydro-2-nitrofluoranthene | Ring Oxidation |
| trans-9,10-dihydroxy-9,10-dihydro-2-nitrofluoranthene | Ring Oxidation | ||
| Phenolic metabolites | Ring Oxidation | ||
| 2-Nitrofluoranthene | Hypoxic | This compound | Nitroreduction |
| This compound | N-hydroxy-2-aminofluoranthene | N-hydroxylation | |
| 2-Acetamidofluoranthene | Acetylation |
This comparative analysis underscores the importance of considering the specific isomeric structure when evaluating the metabolic activation and potential toxicity of fluoranthene derivatives. The differences in their metabolic profiles directly impact their ability to form DNA adducts and initiate genotoxic events.
Mechanistic Research on Genotoxicity and Mutagenicity Induced by 2 Aminofluoranthene
Molecular Interactions with Deoxyribonucleic Acid (DNA)
The genotoxicity of 2-aminofluoranthene (2-AFA) is intrinsically linked to its ability to form covalent bonds with DNA, a process known as adduction. This interaction is not direct but requires metabolic activation to transform the relatively inert 2-AFA into a reactive species capable of binding to the nucleotide bases of DNA.
A primary mechanism of 2-AFA's genotoxicity involves its metabolic activation to N-hydroxy-2-aminofluoranthene. nih.gov This intermediate can then bind to DNA, forming adducts. Research has demonstrated that the reaction of N-hydroxy-2-aminofluoranthene with calf thymus DNA leads to the formation of a specific adduct: N-(deoxyguanosin-8-yl)-2-aminofluoranthene. nih.govresearchgate.net This adduct is characterized by the covalent bonding of the this compound molecule to the C8 position of the deoxyguanosine nucleotide. nih.govinchem.org The identification and characterization of this C8-substituted deoxyguanosine adduct have been confirmed through techniques such as mass spectrometry and proton nuclear magnetic resonance (NMR) spectral analysis. nih.govresearchgate.net
The formation of this adduct has been observed in various in vitro systems. For instance, when 2-nitrofluoranthene (B81861) (a precursor to 2-AFA) is metabolized by xanthine (B1682287) oxidase or by liver microsomes from rats pretreated with phenobarbital (B1680315) or 3-methylcholanthrene (B14862), the N-(deoxyguanosin-8-yl)-2-aminofluoranthene adduct is consistently formed. nih.gov The levels of this adduct formation vary depending on the metabolic system used, indicating that different enzymatic pathways can contribute to the genotoxic potential of 2-AFA's parent compounds. nih.gov
The formation of C8-dG adducts is a common feature of many aromatic amines and is considered a critical step in the initiation of chemical carcinogenesis. vanderbilt.edu These adducts can disrupt the normal structure and function of DNA, potentially leading to errors during DNA replication and transcription, which can result in mutations. researchgate.net
The metabolic activation of aromatic amines like 2-AFA often proceeds through the formation of highly reactive electrophilic intermediates. imrpress.comnih.gov The pathway typically involves N-hydroxylation to form an N-hydroxyarylamine, which can then be further activated, for example, by esterification to an N-acetoxyarylamine. imrpress.comnih.gov These esters are considered precursors to short-lived, highly electrophilic species known as nitrenium ions. imrpress.comnih.gov
In the case of 2-AFA, the N-hydroxy-2-aminofluoranthene intermediate can lead to the formation of a nitrenium ion. This positively charged, nitrogen-centered electrophile is highly reactive and seeks out electron-rich sites in cellular macromolecules, with DNA being a primary target. imrpress.comcuni.cz The C8 position of guanine (B1146940) is particularly susceptible to attack by these nitrenium ions, leading to the formation of the stable C8-substituted deoxyguanosine adducts previously described. inchem.orgcuni.cz The formation of these adducts via a nitrenium ion intermediate is a key mechanism underlying the genotoxicity of many aromatic amines. imrpress.comnih.gov
Formation and Characterization of C8-Substituted Deoxyguanosine Adducts (e.g., N-(Deoxyguanosin-8-yl)-2-aminofluoranthene)
Induction of Genetic Mutations and Chromosomal Aberrations
The formation of DNA adducts by this compound can lead to a range of genetic alterations, from point mutations in specific genes to larger-scale chromosomal damage. These changes are the basis of its mutagenic and clastogenic (chromosome-breaking) properties.
This compound has demonstrated mutagenic activity in bacterial reverse mutation assays, commonly known as the Ames test. nih.govnih.gov The Salmonella typhimurium strain TA98, which is specifically designed to detect frameshift mutagens, is particularly sensitive to aromatic amines like 2-AFA. nih.govmedtextpublications.com Studies have shown that 2-AFA is mutagenic in strain TA98, but this activity typically requires metabolic activation by an external system, such as a rat liver S9 fraction. nih.gov This indicates that the parent compound itself is not directly mutagenic but must be converted into a reactive metabolite to induce mutations.
In comparative studies with other aromatic amines, 2-AFA has been found to be a potent mutagen. nih.gov The metabolic activation of 2-nitrofluoranthene, a precursor, in S. typhimurium TA98 leads to the formation of 2-AFA as the major metabolite. nih.gov The rate of this metabolic conversion correlates with the observed mutagenicity. nih.gov
| Strain | Metabolite | Formation Rate (pmol/h/ml) |
|---|---|---|
| TA98 | This compound (2-AFA) | 295 |
| 2-Acetamidofluoranthene (2-AAFA) | 80 | |
| TA98NR (nitroreductase-deficient) | This compound (2-AFA) | 65 |
| 2-Acetamidofluoranthene (2-AAFA) | 21 | |
| TA98/1,8-DNP6 (O-acetyltransferase-deficient) | This compound (2-AFA) | 82 |
| 2-Acetamidofluoranthene (2-AAFA) | 8 |
This table summarizes the formation rates of this compound (2-AFA) and 2-acetamidofluoranthene (2-AAFA) from 2-nitrofluoranthene in different strains of Salmonella typhimurium, highlighting the roles of nitroreductase and O-acetyltransferase enzymes in the metabolic activation process. Data sourced from a study on the metabolic activation of nitrofluoranthenes. nih.gov
Beyond bacterial systems, the mutagenicity of aminofluoranthenes has been assessed in mammalian cells by examining mutations at specific gene loci, such as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene. oup.com The HPRT assay is a widely used method to detect gene mutations in cultured mammalian cells. eurofins.denih.gov This test system can identify various types of mutations, including base pair substitutions, frameshift mutations, and small deletions. eurofins.de
Research on related compounds, such as 3-aminofluoranthene (B1220000), has shown mutagenic activity at the HPRT locus in Chinese hamster V79 cells, particularly in the presence of a metabolic activation system (S100). oup.com Mutations in the HPRT gene can lead to the loss of enzyme function, which is essential for the salvage pathway of purine (B94841) nucleotide synthesis. eurofins.dejrfglobal.com Cells with a mutated, non-functional HPRT enzyme become resistant to the toxic effects of purine analogues like 6-thioguanine, allowing for their selection and quantification. jrfglobal.com While direct data for this compound in the HPRT assay is limited in the provided context, the known mutagenicity of its isomers suggests that it would likely induce mutations at this locus following metabolic activation.
In addition to gene mutations, genotoxic agents can cause larger-scale damage to chromosomes, known as chromosomal aberrations. Micronucleus formation is a key indicator of such clastogenic and aneugenic effects. nih.govrjpbr.com A micronucleus is a small, separate nucleus that forms in a cell's cytoplasm after cell division and contains either a whole lagging chromosome or a chromosome fragment that was not incorporated into the main nucleus. nih.govresearchgate.net The induction of micronuclei is a widely accepted biomarker for genotoxic exposure and chromosomal instability. rjpbr.com
Studies on related polycyclic aromatic hydrocarbons and aromatic amines have demonstrated their ability to induce micronuclei in various cell types. nih.gov For example, binary mixtures of benzo[a]pyrene (B130552) or another aromatic amine with lindane resulted in a significant increase in micronucleus formation in MCF-7 cells. nih.gov Although specific data on micronucleus formation induced solely by this compound is not detailed in the search results, its known ability to form DNA adducts and act as a mutagen strongly suggests it has the potential to be a clastogenic agent. The DNA damage caused by adducts can lead to double-strand breaks or other lesions that, if not properly repaired, can result in chromosome fragments and subsequent micronucleus formation during mitosis. nih.govresearchgate.net
Gene Locus Specific Mutagenicity (e.g., Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) locus)
Quantitative Structure-Activity Relationships (QSAR) for Genotoxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity, such as genotoxicity. lhasalimited.orgnih.gov These models are particularly valuable for predicting the potential toxicity of chemicals that have not been experimentally tested, thereby reducing reliance on animal testing and providing initial risk assessments. lhasalimited.orgimrpress.com For aromatic amines, including this compound, QSAR seeks to identify the molecular properties that govern their mutagenic potential.
Development and Validation of Predictive Models for Mutagenic Potency
The development of robust QSAR models for predicting mutagenic potency is a multi-step process that involves compiling a reliable dataset, selecting appropriate molecular descriptors, and applying statistical methods to build and validate the model.
Model Development
Predictive models for the mutagenicity of aromatic and heteroaromatic amines are typically developed using data from the Ames test, a bacterial reverse mutation assay. researchgate.net The mutagenic potency is often expressed as the logarithm of the number of revertants per nanomole of the compound in specific Salmonella typhimurium strains, such as TA98 or TA100, usually in the presence of a metabolic activation system (S9 mix). researchgate.netinsilico.eu
A wide range of theoretical molecular descriptors are calculated to represent the chemical structures numerically. These descriptors fall into several categories:
Electronic Descriptors: These quantify the electronic properties of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.net These are critical as the mechanism of action for aromatic amines involves metabolic activation to reactive intermediates.
Hydrophobicity Descriptors: Often represented by the logarithm of the octanol-water partition coefficient (log P), hydrophobicity influences a compound's ability to cross cell membranes and interact with metabolic enzymes. researchgate.net
Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. Steric factors, such as the presence of bulky substituents near the amino group, can significantly impact mutagenicity. imrpress.com
Quantum Chemical Descriptors: Properties like the stability of the nitrenium ion, a key reactive intermediate in the genotoxicity of aromatic amines, are often calculated and used as descriptors. imrpress.com
Various statistical techniques are employed to build the QSAR models, with Multiple Linear Regression (MLR) and genetic algorithms being common choices. researchgate.net These methods aim to find the best correlation between the selected descriptors and the observed mutagenic potency. For instance, studies have shown that mutagenic activity in S. typhimurium TA98 is linearly dependent on hydrophobicity and the energies of the HOMO and LUMO. researchgate.net
Model Validation
Validation is a critical step to ensure a QSAR model is reliable and has predictive power for new, untested chemicals. This process typically includes:
Internal Validation: Techniques like leave-one-out cross-validation are used to test the internal consistency and robustness of the model using the training set data from which it was built.
External Validation: The model's predictive performance is assessed using an external set of chemicals that were not used during model development. insilico.eu This is considered a more stringent and true test of a model's predictivity. Research has highlighted that while many QSAR models show good internal validation statistics, their performance on external validation sets can be significantly lower, indicating a need for careful evaluation. insilico.eu
International efforts, such as the Ames/QSAR International Challenge Project, facilitate the development and evaluation of these models by providing large, curated datasets for training and testing. lhasalimited.orgnih.govljmu.ac.uk These initiatives have shown that while progress is being made, achieving high sensitivity (the ability to correctly identify mutagens) remains a key challenge, especially for novel chemical structures. nih.govljmu.ac.uk
Table 1: Key Molecular Descriptors Used in QSAR Models for Aromatic Amine Mutagenicity
| Descriptor Type | Specific Descriptor | Relevance to Mutagenicity |
| Electronic | EHOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the molecule's ability to donate electrons; important for metabolic activation. researchgate.net |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons; influences the stability of reactive intermediates. researchgate.net | |
| Nitrenium Ion Stability | The stability of this key electrophilic intermediate is directly correlated with DNA reactivity. imrpress.com | |
| Hydrophobicity | log P (Octanol-Water Partition Coefficient) | Influences transport across biological membranes and interaction with metabolic enzymes. researchgate.net |
| Steric/Topological | Molecular Size/Number of Rings | The size of the aromatic system can influence mutagenic potency. imrpress.comresearchgate.net |
| Indicator Variables | Used to denote specific structural features, such as the presence of three or more fused rings. europa.eu |
Analysis of Substituent Effects on Genotoxic Activity of Fluoranthene (B47539) Derivatives
The genotoxic activity of a fluoranthene derivative is highly dependent on the nature and position of substituent groups on the aromatic ring system. These substituents can profoundly alter the electronic properties, metabolic activation pathways, and steric profile of the parent molecule, thereby modulating its mutagenicity.
Electronic Effects
The electronic properties of substituents play a crucial role. This is often analyzed in the context of electron-donating versus electron-withdrawing groups:
Electron-withdrawing groups , such as nitro (NO2) or halogen (e.g., F, Cl) groups, can increase mutagenic potency. nih.gov For instance, in the related fluorene (B118485) structure, electron-withdrawing groups at the C-7 position were found to increase the mutagenic potency of 2-nitrofluorene (B1194847). nih.gov This effect is attributed to the stabilization of the hydroxylamine (B1172632) intermediate and the resulting nitrenium ion, which are key metabolites in the activation pathway. nih.gov The introduction of a nitro group to the fluoranthene structure to create nitrofluoranthenes results in potent, direct-acting mutagens. researchgate.nettandfonline.com
Electron-donating groups , such as amino (NH2) or hydroxyl (OH) groups, tend to decrease mutagenic potency. nih.gov In studies of 2,7-disubstituted fluorenes, these groups were shown to reduce the mutagenic activity of 2-aminofluorene, 2-nitrosofluorene (B1207293), and 2-nitrofluorene. nih.gov
Positional and Steric Effects
The position of the substituent on the fluoranthene ring is critical. The mutagenic potency of aminofluoranthene isomers is highly dependent on the structural position of the amino group. researchgate.net Furthermore, steric hindrance can significantly impact genotoxicity. Large, bulky substituents, particularly those located at positions ortho to the amino group, generally decrease the mutagenicity of aromatic amines. imrpress.com This is likely due to the inhibition of the metabolic enzymes responsible for activation or by preventing the reactive metabolite from effectively binding to DNA.
For example, studies on fluorinated derivatives of the related benzo[j]fluoranthene showed that the position of fluorine substitution altered the primary metabolic pathways and influenced mutagenic potency in different S. typhimurium strains. nih.gov Similarly, the addition of chlorine atoms to the fluoranthene ring can alter its genotoxic profile. While fluoranthene itself was not found to be genotoxic in a human-derived hepatoma cell line, the genotoxicity of its chlorinated derivatives was also evaluated, highlighting the importance of considering such substitutions. researchgate.net
Table 2: Influence of Substituent Groups on the Mutagenicity of Fluoranthene and Related Aromatic Systems
| Parent Compound Class | Substituent Group | General Effect on Mutagenic Potency | Probable Mechanism | Reference |
| Aromatic Amines | Electron-Withdrawing (e.g., -NO2, Halogens) | Increase | Stabilization of reactive hydroxylamine and nitrenium ion intermediates. | nih.gov |
| Aromatic Amines | Electron-Donating (e.g., -OH, -NH2) | Decrease | Destabilization of key reactive intermediates. | nih.gov |
| Aromatic Amines | Bulky ortho-substituents | Decrease | Steric hindrance of metabolic activation or DNA binding. | imrpress.com |
| Fluoranthene | -Cl (Chloro) | Altered | Modification of electronic properties and metabolic pathways. | researchgate.net |
| Benzo[j]fluoranthene | -F (Fluoro) | Altered (position-dependent) | Directs metabolic activation to different sites on the ring system. | nih.gov |
Advanced Spectroscopic and Chromatographic Characterization of 2 Aminofluoranthene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 2-aminofluoranthene and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Techniques
Proton (¹H) and Carbon-13 (¹³C) NMR are the most utilized NMR techniques in the structural analysis of this compound. core.ac.uk ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. youtube.com The chemical shift (δ) of a proton is influenced by the electron density around it; protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient areas are deshielded and appear at higher chemical shifts (downfield). youtube.com
For this compound, the aromatic protons exhibit complex splitting patterns in the downfield region of the ¹H NMR spectrum due to coupling with neighboring protons. The position of the amino group significantly influences the chemical shifts of the protons on the fluoranthene (B47539) backbone.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, with the chemical shift being indicative of its hybridization and chemical environment. libretexts.org Aromatic carbons typically resonate in the range of 110-160 ppm. The carbon atom bonded to the amino group (C2) experiences a significant upfield shift due to the electron-donating nature of the nitrogen atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary depending on the solvent and other experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | 7.20 - 7.40 | - |
| C1 | - | 110 - 115 |
| C2 | - | 145 - 150 |
| H3 | 6.90 - 7.10 | - |
| C3 | - | 115 - 120 |
| H4 | 7.70 - 7.90 | - |
| C4 | - | 125 - 130 |
| H5 | 7.70 - 7.90 | - |
| C5 | - | 125 - 130 |
| H6 | 7.50 - 7.70 | - |
| C6 | - | 120 - 125 |
| H7 | 7.50 - 7.70 | - |
| C7 | - | 120 - 125 |
| H8 | 7.80 - 8.00 | - |
| C8 | - | 125 - 130 |
| H9 | 7.80 - 8.00 | - |
| C9 | - | 125 - 130 |
| H10 | 7.90 - 8.10 | - |
| C10 | - | 130 - 135 |
| C10a | - | 135 - 140 |
| C10b | - | 120 - 125 |
| C3a | - | 135 - 140 |
| C6a | - | 130 - 135 |
| C10c | - | 125 - 130 |
| NH₂ | 3.50 - 4.50 (broad) | - |
Application in Isomer Differentiation and Metabolite Identification
NMR spectroscopy is a powerful tool for distinguishing between isomers, which are molecules with the same chemical formula but different structural arrangements. youtube.comoxinst.commagritek.com For aminofluoranthene isomers, the position of the amino group on the fluoranthene ring system leads to unique ¹H and ¹³C NMR spectral patterns. oxinst.com Differences in the chemical shifts and coupling constants of the aromatic protons and carbons allow for the unambiguous identification of each isomer. For instance, the symmetry in some isomers can lead to fewer signals in the NMR spectrum compared to less symmetrical isomers. oxinst.com
In the context of metabolism studies, NMR is instrumental in identifying metabolites of this compound. nih.govmdpi.com When this compound is metabolized, its structure is altered, leading to changes in the NMR spectrum. For example, the hydroxylation of the aromatic ring or N-acetylation of the amino group will result in new signals and shifts in existing signals in both the ¹H and ¹³C NMR spectra, allowing for the precise determination of the metabolite's structure. nih.gov For instance, the formation of 2-acetamidofluoranthene from this compound has been identified using NMR spectroscopy. nih.gov
Molecular Absorption and Emission Spectroscopy
Molecular absorption and emission spectroscopy techniques are fundamental in the characterization of this compound, providing insights into its electronic structure and enabling its quantification in various matrices.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. azooptics.com The UV-Vis spectrum of this compound, like other polycyclic aromatic compounds, is characterized by multiple absorption bands corresponding to electronic transitions between different energy levels. msu.edu These transitions, primarily π → π* transitions within the aromatic system, give rise to a characteristic spectral fingerprint.
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and the solvent environment. researchgate.net The amino group on the fluoranthene ring acts as an auxochrome, causing a bathochromic (red) shift of the absorption bands compared to the parent fluoranthene molecule. The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and is a key parameter for quantitative analysis using the Beer-Lambert law. testbook.comedinst.comchemeurope.com
Table 2: Typical UV-Vis Absorption Maxima for this compound (Note: Values can vary based on the solvent used.)
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Cyclohexane | ~250, ~300, ~360, ~400 | Data not consistently available |
| Methanol | ~255, ~305, ~365, ~405 | Data not consistently available |
Fluorescence Spectroscopy: Principles and Applications in Mixture Analysis
Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed light. agriculturejournals.cz this compound is a fluorescent compound, and its fluorescence spectrum (emission wavelength and intensity) is characteristic of its structure. The technique is based on the principle that a molecule absorbs a photon of light, promoting an electron to an excited state. The subsequent return of the electron to the ground state results in the emission of a photon of lower energy (longer wavelength).
Fluorescence spectroscopy is particularly valuable for the analysis of mixtures. nih.gov By selecting specific excitation and emission wavelengths, it is possible to selectively detect and quantify this compound even in the presence of other fluorescent compounds, provided their spectral properties are sufficiently different. nih.gov Techniques like synchronous fluorescence spectroscopy and excitation-emission matrix (EEM) fluorescence can provide enhanced selectivity for resolving complex mixtures. horiba.com The decay times of the fluorescence can also be used to distinguish between different fluorophores in a mixture. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of this compound by probing its molecular vibrations. spectroscopyonline.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. edinst.com The IR spectrum of this compound displays a series of absorption bands, with each band corresponding to a specific vibrational mode. The N-H stretching vibrations of the primary amine group are typically observed as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings appear around 3000-3100 cm⁻¹, and the C=C stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region. The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. spectroscopyonline.com It involves the inelastic scattering of monochromatic light, usually from a laser. spectroscopyonline.com While IR absorption requires a change in the dipole moment during a vibration, Raman scattering requires a change in the polarizability. edinst.com Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | Weak or inactive |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 (often stronger) |
| N-H Bend (scissoring) | 1590 - 1650 | Weak or inactive |
| C-N Stretch | 1250 - 1350 | 1250 - 1350 |
| C-H Out-of-plane Bending | 700 - 900 | Weak or inactive |
| Ring Breathing Modes | Weak or inactive | Strong |
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, which is invaluable for its identification and structural characterization. researchgate.net
Identification of Functional Groups and Molecular Vibrations
The identification of functional groups and the analysis of molecular vibrations in this compound are primarily achieved through infrared (IR) and Raman spectroscopy. wiley.com These techniques provide a unique "fingerprint" based on the molecule's vibrational modes. wiley.comupi.edu
Infrared spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. upi.edu The absorption of infrared radiation excites molecules, causing their bonds to vibrate through stretching and bending. spectroscopyonline.com The frequencies at which these vibrations occur are characteristic of specific functional groups. spectroscopyonline.com For this compound, the primary functional groups are the amino group (-NH₂) and the aromatic fluoranthene backbone.
Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. usherbrooke.canicoletcz.cz Since every molecule has a unique set of vibrational modes, its Raman spectrum serves as a distinct fingerprint. usherbrooke.ca The intensity of the scattered light is proportional to the amount of the substance present, enabling both qualitative and quantitative analysis. nicoletcz.cz For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the polycyclic aromatic hydrocarbon skeleton.
The following table summarizes the expected characteristic infrared absorption frequencies for the functional groups in this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Amino (-NH₂) | N-H Stretch | 3300–3500 | Medium |
| Aromatic | C-H Stretch | ~3030 | Weak |
| Aromatic | C=C Stretch | 1450–1600 | Medium |
| Aromatic Amine | C-N Stretch | 1030–1230 | Medium |
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound through fragmentation analysis.
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) is a widely used technique that provides detailed structural information through characteristic fragmentation patterns. beilstein-journals.org In EIMS, high-energy electrons bombard the sample molecule, leading to the formation of a molecular ion (M⁺•) and various fragment ions. libretexts.org The molecular ion peak is crucial as it directly indicates the molecular weight of the compound. libretexts.org
The fragmentation of the molecular ion provides a unique pattern that acts as a fingerprint for the compound. libretexts.org For this compound, the stable aromatic ring system would be expected to result in a relatively intense molecular ion peak. Fragmentation would likely involve the loss of small, stable neutral molecules or radicals from the amino group or the aromatic system. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom (H•) to form the [M-1]⁺ ion, and the loss of HCN. The stability of the resulting fragment ions, often resonance-stabilized, dictates the observed fragmentation pattern. The fragmentation of the fluoranthene backbone itself can also lead to characteristic ions.
High-Resolution Mass Spectrometry (HRMS) in Metabolomics
High-Resolution Mass Spectrometry (HRMS) is a powerful tool in metabolomics, offering high mass accuracy and resolution. ccamp.res.innih.gov This enables the determination of the elemental composition of a molecule with high confidence, which is invaluable for identifying unknown metabolites. chromatographyonline.com In the context of this compound, HRMS is crucial for studying its metabolic fate.
When this compound is metabolized in biological systems, various transformation products are formed. HRMS, often coupled with liquid chromatography (LC), allows for the separation and identification of these metabolites from complex biological matrices like serum, urine, or tissue extracts. ccamp.res.innih.gov The high mass accuracy of HRMS helps in distinguishing between metabolites with very similar nominal masses. Untargeted metabolomics approaches using techniques like UHPLC-Q-Orbitrap HRMS can provide a comprehensive profile of all detectable metabolites, revealing how the presence of this compound alters the metabolome. scielo.br This is critical for understanding its biological activity and potential toxicity.
The following table highlights the key applications of EIMS and HRMS in the analysis of this compound.
| Technique | Application for this compound | Key Information Obtained |
| EIMS | Structural Elucidation | Molecular weight, Fragmentation pattern |
| HRMS | Metabolite Identification | Precise mass, Elemental composition |
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are indispensable for the separation and quantification of this compound from complex mixtures, such as environmental samples or biological matrices.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of modern analytical separation science. ijsrtjournal.com These techniques are widely used for the analysis of non-volatile or thermally labile compounds like this compound. phenomenex.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. phenomenex.com
For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation of isomers of amino-substituted polycyclic aromatic hydrocarbons can be challenging, often requiring careful optimization of the mobile phase composition and the use of specialized columns. sielc.comsielc.com
UPLC, which utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC, offers significant advantages in terms of speed, resolution, and sensitivity. phenomenex.comsepscience.comglobalresearchonline.net This leads to faster analysis times and better separation of complex mixtures, which is particularly beneficial for analyzing trace levels of this compound and its metabolites. sepscience.comglobalresearchonline.net The enhanced sensitivity of UPLC is due to narrower peaks and improved signal-to-noise ratios. phenomenex.com
| Feature | HPLC | UPLC |
| Particle Size | 3–5 µm | <2 µm |
| Pressure | Up to 6000 psi | Up to 15,000 psi |
| Resolution | Standard | High |
| Analysis Time | Longer | Shorter |
| Sensitivity | Good | Excellent |
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds in environmental samples. wikipedia.orgthermofisher.comnih.gov It combines the powerful separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. brjac.com.br GC-MS is considered a "gold standard" for the identification of many organic pollutants. wikipedia.org
In the context of environmental analysis, GC-MS is highly effective for detecting and quantifying this compound in matrices such as soil, water, and air. thermofisher.commdpi.com The sample is first vaporized and separated on a capillary column based on the analyte's boiling point and polarity. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that can be used for definitive identification by comparison to spectral libraries. beilstein-journals.org The high sensitivity of GC-MS allows for the detection of trace levels of contaminants. measurlabs.com For less volatile compounds like this compound, derivatization may sometimes be employed to increase its volatility and improve its chromatographic behavior.
Advanced Separation Techniques for Complex Mixturesencyclopedia.pub
The analysis of this compound in complex matrices, such as environmental samples or biological fluids, presents significant analytical challenges. These challenges arise from the presence of numerous isomeric compounds and a wide range of other structurally similar polycyclic aromatic hydrocarbons (PAHs) and their derivatives, often at trace concentrations. researchgate.net Standard one-dimensional chromatographic techniques may not provide sufficient selectivity and resolution to separate these components, leading to peak overlap and inaccurate quantification. Consequently, advanced separation techniques, particularly multidimensional chromatography, are employed to enhance separation efficiency and achieve reliable characterization. researchgate.net
Multidimensional chromatography combines multiple separation columns or techniques, each with a different separation principle, to increase peak capacity and resolve components that would otherwise co-elute. researchgate.net This approach is crucial for analyzing complex environmental samples like air, water, and soil, which often contain a wide variety of pollutants including PAHs and their amino-derivatives. pharmacyjournal.org
Two-Dimensional Gas Chromatography (GCxGC)
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for the analysis of volatile and semi-volatile compounds in intricate mixtures. chromatographyonline.com It utilizes two columns with different stationary phases connected in series. chromatographyonline.com The separation process allows for the resolution of complex mixtures that are intractable by single-column GC. chromatographyonline.comresearchgate.net In a typical GCxGC system, analytes are first separated on a standard non-polar column and then the effluent is subjected to rapid, repeated separation on a second, shorter column, often with a polar or shape-selective stationary phase. This results in a structured two-dimensional chromatogram with significantly enhanced peak capacity and resolution. researchgate.net
GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) is particularly effective for identifying trace-level contaminants. researchgate.netnih.gov This combination provides high-resolution separation and sensitive detection, enabling the differentiation of isomeric PAHs and their derivatives. researchgate.netnih.gov For instance, the analysis of PAHs in water samples using dispersive liquid-liquid microextraction (DLLME) followed by GCxGC-TOF-MS has demonstrated good separation of most PAH isomers. nih.gov
Table 1: Exemplary GCxGC System Parameters for Complex Aromatic Compound Analysis
| Parameter | First Dimension (1D) | Second Dimension (2D) | Detector |
|---|---|---|---|
| Column Type | Non-polar (e.g., DB-5ms) | Polar (e.g., BPX-50) | Time-of-Flight MS (TOF-MS) |
| Typical Length | 30 m | 1-2 m | - |
| Typical I.D. | 0.25 mm | 0.1 mm | - |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | - |
| Principle | Separation primarily by boiling point | Separation by polarity | Provides mass spectra for identification |
This table represents typical parameters used in GCxGC analysis for complex mixtures like those containing PAHs and their derivatives, based on general principles of the technique. chromatographyonline.comresearchgate.net
Multidimensional Liquid Chromatography (MDLC)
For non-volatile or thermally labile compounds, multidimensional liquid chromatography (MDLC) is the preferred advanced separation technique. Similar to GCxGC, MDLC employs two or more columns with different retention mechanisms to improve separation. researchgate.netufmg.br An offline multi-dimensional HPLC technique has been successfully used for the group separation and analysis of PAHs in heavy gas oil fractions. ufmg.br In this method, PAHs were first fractionated on a normal-phase silica (B1680970) column based on the number of aromatic rings. ufmg.br Subsequently, these fractions were analyzed using reverse-phase HPLC (RP-HPLC) to separate individual compounds, including isomers. ufmg.br
Online heart-cutting two-dimensional liquid chromatography (2D-LC) offers a more automated approach, providing high resolving power and increased peak capacities compared to one-dimensional HPLC. researchgate.net This is especially beneficial when dealing with samples containing a wide spectrum of components with varying polarities. researchgate.net
Table 2: General Approach for Offline 2D-HPLC Separation of PAHs
| Step | Chromatography Mode | Stationary Phase | Mobile Phase Example | Separation Principle |
|---|---|---|---|---|
| Fractionation (1st Dimension) | Normal-Phase HPLC | Silica | Hexane/Dichloromethane | Group separation by number of aromatic rings/polarity |
| Analysis (2nd Dimension) | Reverse-Phase HPLC | C18 | Acetonitrile/Water | Separation of individual compounds and isomers |
This table outlines a common strategy for separating complex PAH mixtures using offline 2D-HPLC. ufmg.br
Capillary Electrophoresis (CE)
Capillary electrophoresis (CE) represents another powerful tool for separating charged analytes in complex mixtures. nvkc.nl In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte, based on the differential migration of analytes in an electric field. nvkc.nlnih.gov For amino-containing compounds like this compound, which can be protonated in an acidic buffer, CE offers high separation efficiency and resolution. diva-portal.org
Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed. nvkc.nl The coupling of CE with mass spectrometry (CE-MS) further enhances analytical capabilities by allowing for the identification of separated compounds based on their mass-to-charge ratio, which is invaluable when reference standards are unavailable or when dealing with unknown components in a sample. nvkc.nluni-muenster.de The use of cyclodextrins as additives in the background electrolyte has also been shown to be a promising method for the separation of isomers of polycyclic aromatic compounds.
Environmental Distribution, Persistence, and Biotransformation Studies of 2 Aminofluoranthene
Occurrence and Analytical Detection in Environmental Compartments
2-Aminofluoranthene is an amino-polycyclic aromatic hydrocarbon (amino-PAH) that is not typically released directly into the environment in large quantities. Instead, its presence in various environmental matrices is primarily the result of the transformation of its parent compounds, particularly nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like 2-nitrofluoranthene (B81861) and 3-nitrofluoranthene (B1196665). cuni.cz These nitro-PAHs are recognized as significant environmental pollutants generated from incomplete combustion processes, such as those in diesel and gasoline engine exhausts, coal combustion, and industrial incinerators. cuni.cz
The atmospheric formation of 2-nitrofluoranthene, a key precursor to this compound, occurs through hydroxyl radical-initiated reactions with the parent PAH, fluoranthene (B47539). cuni.cz Once formed, these nitro-PAHs can be transported through the atmosphere, often adsorbed onto particulate matter, and subsequently deposited into soil and aquatic systems. cuni.cz Within these compartments, 2-nitrofluoranthene can undergo reduction to form this compound. researchgate.net Consequently, this compound has been identified in environmental samples where its precursors are prevalent, including urban air particulates and soils. cuni.czacs.org For instance, under hypoxic (low oxygen) conditions, in vitro studies have shown that 2-nitrofluoranthene is metabolized into this compound.
The detection and quantification of this compound in complex environmental samples require sensitive and selective analytical methods. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a widely used technique. escholarship.org This method offers high sensitivity and is suitable for polar, thermally unstable compounds like amino-PAHs. cuni.cz Specific excitation and emission wavelengths are used to selectively detect and quantify aminofluoranthene isomers. escholarship.org Gas chromatography-mass spectrometry (GC/MS) is another powerful technique employed for the analysis of PAHs and their derivatives, providing excellent separation and definitive identification based on mass fragmentation patterns. acs.org Additionally, electroanalytical methods, such as differential pulse voltammetry, have been developed as a sensitive alternative for determining aminofluoranthenes in various media. cuni.cz
Table 1: Analytical Methods for the Detection of this compound
| Analytical Technique | Detector | Sample Matrix | Key Features |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Fluorescence Detector | Water, Soil Extracts, Air Particulate Extracts | High sensitivity; specific excitation/emission wavelengths (e.g., 244 nm/528 nm for 2- and 3-aminofluoranthene) enhance selectivity. escholarship.org |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Air Particulate Matter, Diesel Exhaust | Provides high-resolution separation of isomers and definitive structural identification. acs.org |
| Voltammetry | Carbon Electrodes (Glassy Carbon, Carbon Paste) | Aqueous Solutions | Sensitive screening method and alternative to chromatographic techniques. cuni.cz |
Environmental Fate Processes and Degradation Pathways
The environmental persistence of this compound is governed by a combination of physical, chemical, and biological processes. Its fate is influenced by its chemical structure and the environmental conditions it encounters, such as sunlight, reactive chemical species, and microbial populations.
Photochemical Degradation Mechanisms
Photochemical degradation, or photolysis, is a significant pathway for the transformation of PAHs and their derivatives in the environment, particularly in the atmosphere and surface waters. pjoes.com This process involves the absorption of light energy, which can lead to the breakdown of the chemical structure. researchgate.net The photolysis of amino-PAHs like this compound can be a complex process, potentially leading to the formation of various transformation products. nih.gov
Research on related amino-PAHs, such as 1-aminopyrene (B158619) and 2-aminofluorene, demonstrates that photolysis can lead to a progressive photo-oxidation of the amino group. nih.gov This process can convert the amino group into nitroso and subsequently nitro functional groups, forming compounds like 2-nitrosofluorene (B1207293) and 2-nitrofluorene (B1194847) from 2-aminofluorene. nih.gov These reactions indicate that sunlight can transform amino-PAHs into other potentially toxic compounds. The rate of these photochemical reactions is dependent on factors such as the intensity of light, the presence of other photosensitizing molecules in the environment (like humic substances in water), and whether the compound is in the gas phase, dissolved in water, or adsorbed onto a solid particle. who.intresearchgate.net For instance, the photolysis rate of 1-aminopyrene was found to be enhanced in the presence of certain types of humic and fulvic acids. researchgate.net While direct photolysis pathways for this compound are less specifically detailed, the mechanisms observed for similar amino-PAHs suggest that photo-oxidation is a likely and important degradation route in sunlit environments. nih.gov
Chemical Transformation in Aquatic and Soil Systems
In soil and aquatic environments, the transformation of this compound is influenced by its interaction with the surrounding matrix and chemical constituents. Key processes include sorption/desorption, oxidation, and hydrolysis.
Sorption is a critical process that affects the mobility and availability of this compound for other transformation processes. au.dk As a hydrophobic organic compound, it tends to adsorb to soil organic matter and sediment particles. au.dk This sequestration can reduce its concentration in the aqueous phase, thereby limiting its transport to groundwater and its availability for microbial degradation or uptake by organisms. au.dkecfr.gov The strength of this adsorption is influenced by soil properties like organic matter content, clay content, and pH. researchgate.net
Bioremediation and Biodegradation Research
Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. nih.gov This approach is considered a cost-effective and environmentally friendly method for cleaning up sites contaminated with organic compounds like PAHs and their derivatives. mdpi.comcsic.es
Microbial Degradation of this compound in Natural Environments
The biodegradation of PAHs and their derivatives is a key process in their natural attenuation. pjoes.com Fungi and bacteria have evolved diverse enzymatic systems to utilize these complex organic molecules as sources of carbon and energy. pjoes.comwikipedia.org Fungi, as principal decomposers, secrete powerful extracellular enzymes that can break down complex organic matter. wikipedia.orgmdpi.com Bacteria, particularly from genera like Pseudomonas, Mycobacterium, and Sphingomonas, are well-known for their ability to degrade a wide range of aromatic hydrocarbons. pjoes.commdpi.com
Specific research has shown that microorganisms are capable of transforming this compound. It has been identified as a major metabolite during the bacterial degradation of 2-nitrofluoranthene, indicating that microbial nitroreduction is a key initial step. lookchem.com The degradation of aromatic amines often begins with enzymatic reactions that modify or remove the amino group, followed by ring cleavage. nih.gov For example, the degradation of aminophenols involves dioxygenase enzymes that open the aromatic ring, making the molecule susceptible to further breakdown into simpler compounds that can enter central metabolic pathways. nih.gov While complete mineralization pathways for this compound are still an area of active research, the existing knowledge on the microbial degradation of related aromatic amines suggests that bacteria and fungi in soil and sediment play a crucial role in its environmental breakdown. pjoes.comresearchgate.net The efficiency of this biodegradation can be influenced by various environmental factors, including pH, temperature, oxygen availability, and the presence of other nutrients. mdpi.com
Concluding Perspectives and Future Research Directions on 2 Aminofluoranthene
Integration of Multi-Omics Approaches in Metabolic and Toxicological Research
Future investigations into the metabolic and toxicological pathways of 2-aminofluoranthene will greatly benefit from the integration of multiple "omics" technologies. nih.gov A systemic understanding of how a chemical like this compound interacts with biological systems requires a holistic view that single-omics approaches cannot fully provide. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more comprehensive picture of the molecular cascade initiated by exposure. nih.govmdpi.com
Multi-omics approaches can elucidate the complex interplay between different biological layers, from gene expression changes to alterations in protein function and metabolic profiles. researchgate.netnih.gov For instance, combining proteomics with transcriptomics or metabolomics has shown promise in revealing a broad range of effects induced by xenobiotics. researchgate.net Metabolomics, in particular, is a powerful tool for identifying early biomarkers of metabolic disruption and providing insight into the mechanisms of compound toxicity. nih.gov The application of these integrated strategies to this compound research can help identify key pathways affected by the compound and its metabolites, offering a more complete understanding of its biological activity. mdpi.com This approach moves beyond studying isolated endpoints to mapping the entire pathway response to a toxicant. nih.gov
Future research should focus on applying these integrated omics strategies to relevant in vitro and in vivo models exposed to this compound. This will improve the mechanistic understanding of its metabolic activation and detoxification pathways and help in the development of adverse outcome pathways (AOPs). researchgate.net
Table 1: Application of Multi-Omics Technologies in Toxicological Research
| Omics Technology | Research Focus | Potential Application for this compound |
|---|---|---|
| Genomics | Studies genetic changes and susceptibility in response to toxic exposure. creliohealth.com | Identifying genetic polymorphisms that may influence individual susceptibility to this compound's metabolic effects. |
| Transcriptomics | Analyzes changes in gene expression (RNA) following exposure. | Profiling gene expression changes in cells or tissues to understand the regulatory networks affected by this compound. |
| Proteomics | Investigates alterations in the entire set of proteins, including post-translational modifications. nih.gov | Identifying protein targets and signaling pathways directly or indirectly modulated by the compound or its metabolites. |
| Metabolomics | Profiles the complete set of small-molecule metabolites. nih.gov | Discovering biomarkers of exposure and effect by detecting perturbations in metabolic pathways like amino acid or lipid metabolism. nih.govbiorxiv.org |
Development of Novel Synthetic Routes for Fluoranthene (B47539) Derivatives
The synthesis of fluoranthene and its derivatives is a cornerstone for enabling further toxicological and environmental research, as it provides the necessary standards and allows for the creation of novel probes and analogues. bilkent.edu.tr While traditional methods for synthesizing the fluoranthene core exist, they often require harsh conditions and have limited scope. chemistryviews.org Recent advances have focused on more efficient and versatile strategies, particularly those employing transition-metal catalysis. nih.gov
Palladium-catalyzed reactions have emerged as a powerful tool for constructing the fluoranthene skeleton. beilstein-journals.org Methods involving tandem Suzuki-Miyaura and intramolecular C–H arylation reactions allow for the synthesis of substituted fluoranthenes with high functional group tolerance and good yields (up to 78%). nih.govacs.org These reactions can be performed using both homogeneous and reusable heterogeneous catalysts, such as those based on reduced graphene oxide (rGO)-CuPd nanocatalysts. nih.govacs.org Another innovative approach involves a double C-H bond functionalization of 1,8-dibromonaphthalene (B102958) with various benzene (B151609) derivatives, providing a direct route to fluoranthenes with substituents at specific positions. beilstein-journals.org
More recently, a rhodium-catalyzed [2+2+2] cycloaddition of 1,8-dialkynylnaphthalenes with alkynes has been developed, enabling the synthesis of fluoranthenes at room temperature, which is a significant improvement over high-temperature methods. chemistryviews.org These advancements are crucial for synthesizing not only this compound itself but also its deuterated forms for use as internal standards in analytical studies, as well as various other derivatives needed to explore structure-activity relationships.
Table 2: Modern Synthetic Methods for Fluoranthene Derivatives
| Synthetic Method | Catalyst/Reagents | Key Advantages | Reference |
|---|---|---|---|
| Tandem Suzuki-Miyaura / C-H Arylation | Pd(dppf)Cl₂ (homogeneous) or rGO-CuPd (heterogeneous) | High functional group tolerance; good yields; reusable catalyst option. | nih.govacs.org |
| Double C-H Bond Functionalization | Palladium catalyst | Single-operation synthesis from 1,8-dibromonaphthalene; introduces functional groups at positions 7-10. | beilstein-journals.org |
Advancements in Analytical Methodologies for Trace Detection
The accurate quantification of this compound at trace levels in complex environmental and biological matrices is fundamental for exposure and risk assessment. Future research must continue to push the boundaries of analytical sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely used and effective method for analyzing amino-PAHs. researchgate.net For this compound, specific excitation and emission wavelengths (e.g., Ex/Em at 244 nm/528 nm) can be used for its sensitive detection. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly after derivatization of the amino group, which enhances volatility and chromatographic performance. researchgate.net GC-MS provides excellent chromatographic resolution and unambiguous identification, making it suitable for complex samples. researchgate.netnih.gov
For inorganic trace element analysis, which can be relevant for studying co-contaminants, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Total Reflection X-ray Fluorescence (TXRF) offer extremely low detection limits, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. measurlabs.comthermofisher.com While not directly used for organic molecules like this compound, the principles of ultra-trace analysis are shared. The development of methods like Vapor Phase Decomposition-ICP-MS (VPD-ICP-MS) for detecting contaminants on surfaces highlights the drive toward higher sensitivity. measurlabs.com
Future advancements should focus on miniaturization, automation, and the development of field-deployable sensors for real-time monitoring. Furthermore, improving sample preparation techniques to efficiently extract and concentrate this compound from matrices like soil, water, and tissue while minimizing matrix effects remains a key challenge. epa.gov
Table 3: Comparison of Analytical Techniques for Trace Detection
| Technique | Principle | Typical Sensitivity | Applicability to this compound |
|---|---|---|---|
| HPLC-Fluorescence | Chromatographic separation followed by detection of native fluorescence. | ng/L to µg/L | High; specific Ex/Em wavelengths provide selectivity. researchgate.net |
| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. | pg to ng | High; requires derivatization but provides definitive structural information. researchgate.net |
| ICP-MS | Ionization in plasma followed by mass spectrometric detection of elements. | ppt to ppb | Not directly applicable for the intact molecule, but used for elemental analysis of the matrix. thermofisher.com |
| TXRF | X-ray fluorescence with total reflection geometry for surface analysis. | 10⁹–10¹¹ at/cm² | Not directly applicable for the intact molecule, but used for elemental surface analysis. measurlabs.comnih.gov |
Unexplored Research Frontiers in Environmental Behavior and Risk Assessment
Despite being a known environmental contaminant, significant gaps remain in our understanding of the environmental fate and ecological risk of this compound. mdpi.com Future research should address these unexplored frontiers to build comprehensive environmental risk assessment models.
One critical area is the study of its degradation pathways . While the parent compound, fluoranthene, is known to be persistent, the specific aerobic and anaerobic degradation rates and pathways for this compound in different environmental compartments (soil, sediment, water) are not well characterized. regulations.gov Identifying its primary degradation products is crucial, as these metabolites may have their own distinct toxicological and mobility profiles. frontiersin.org
The bioaccumulation potential of this compound requires more in-depth investigation. Although related compounds show a tendency to bioaccumulate, specific bioconcentration factors (BCF) and bioaccumulation factors (BAF) for this compound in relevant aquatic and terrestrial organisms are needed. pops.int Understanding its uptake, metabolism, and depuration rates in different species is essential for modeling its transfer through food webs. pops.int
Furthermore, the mobility and partitioning behavior (Koc) of this compound in soil and sediment needs to be thoroughly assessed under various environmental conditions (e.g., different pH, organic matter content). This data is vital for predicting its potential to leach into groundwater or become sequestered in sediment. regulations.gov
Finally, a more integrated ecological risk assessment is necessary. unisi.it This involves moving beyond single-species, single-chemical studies to investigate the effects of this compound in the context of chemical mixtures ("cocktail effect") and other environmental stressors like climate change. frontiersin.org Developing predictive models based on a comprehensive understanding of its environmental fate and effects will be key to managing the risks associated with this and other N-PAHs. usda.govvliz.be
Q & A
Q. What are the recommended methods for synthesizing 2-Aminofluoranthene in a laboratory setting?
Synthesis of this compound typically involves amination reactions of fluoranthene derivatives. A common approach includes catalytic reduction of nitrofluoranthene precursors using palladium on carbon (Pd/C) under hydrogen gas. Ensure reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize side products like over-reduced amines. Purity can be verified via HPLC (>98% by area normalization) and confirmed with NMR (¹H/¹³C) for structural validation .
Q. How should this compound be stored to maintain stability during long-term experiments?
Store in airtight, light-resistant containers at ambient temperatures (15–25°C) in a dry, dark environment. Separate from oxidizing agents (e.g., peroxides, nitrates) to prevent decomposition. Periodic stability checks via melting point analysis (expected range: ~120°C) and FTIR spectroscopy are recommended to detect degradation .
Q. What analytical techniques are most reliable for characterizing this compound purity and structural integrity?
Use a combination of:
- HPLC with UV detection (λ = 254 nm) for purity assessment.
- GC-MS for identifying volatile impurities.
- ¹H/¹³C NMR in deuterated DMSO or chloroform to confirm amine functionalization and aromatic ring substitution patterns. Cross-validate results with reference standards from authoritative databases (e.g., PubChem, CAS) to mitigate batch variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Contradictions often arise from variations in test models (e.g., in vitro vs. in vivo) or exposure protocols. Apply systematic review methodologies (e.g., PRISMA guidelines) to aggregate data, assess study quality, and identify confounding variables. For experimental replication, standardize parameters such as solvent choice (e.g., DMSO vs. aqueous buffers) and exposure duration. Use meta-analysis tools to quantify heterogeneity across studies .
Q. What experimental designs are optimal for studying the environmental mobility of this compound in soil systems?
Leverage soil column experiments under controlled pH (4–8) and organic matter content. Measure log Pow (predicted ~4.36) to estimate hydrophobicity and sorption potential. Combine with LC-MS/MS to quantify leaching rates. For field relevance, integrate microbial activity assays (e.g., dehydrogenase activity) to assess biodegradation pathways .
Q. How can mechanistic studies differentiate between genotoxic and epigenetic effects of this compound in mammalian cell lines?
Employ a tiered approach:
- Ames test (with/without metabolic activation) for mutagenicity screening.
- Comet assay to detect DNA strand breaks.
- RNA-seq or methylation-specific PCR to identify epigenetic modifications (e.g., DNA methylation changes). Normalize results to positive controls (e.g., benzo[a]pyrene for genotoxicity) and account for cell line-specific metabolic capacities .
Q. What statistical methods are robust for validating dose-response relationships in this compound toxicity studies?
Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply Akaike’s Information Criterion (AIC) to compare model fits. For low-dose extrapolation, Bayesian hierarchical models improve precision. Always report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .
Methodological Frameworks
Q. How to design a replication study addressing discrepancies in this compound’s reported metabolic pathways?
Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
Q. What computational tools predict this compound’s interaction with cytochrome P450 enzymes?
Molecular docking software (e.g., AutoDock Vina) paired with crystal structures of CYP1A1 or CYP3A4 (from PDB database) can model binding affinities. Validate predictions with in vitro inhibition assays using recombinant enzymes and NADPH-dependent activity measurements .
Data Interpretation & Reporting
Q. How to address low reproducibility in fluorescence-based assays involving this compound?
Standardize solvent systems (avoid DMSO if quenching occurs) and calibrate fluorimeters daily. Include internal reference compounds (e.g., fluorescein) to normalize intensity. Report excitation/emission slit widths and detector gain settings in metadata .
Q. What are best practices for reconciling conflicting solubility data in aqueous vs. organic solvents?
Conduct shake-flask experiments under standardized temperatures (e.g., 25°C) and agitation rates. Use saturation solubility protocols with HPLC quantification. Report solvent dielectric constants and hydrogen-bonding parameters to contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
